molecular formula C52H40N2O4 B11105858 N,N'-[biphenyl-4,4'-diylbis(oxybenzene-4,1-diyl)]bis(2,2-diphenylacetamide)

N,N'-[biphenyl-4,4'-diylbis(oxybenzene-4,1-diyl)]bis(2,2-diphenylacetamide)

Cat. No.: B11105858
M. Wt: 756.9 g/mol
InChI Key: KMTUODUDPBUWIK-UHFFFAOYSA-N
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Description

{N},{N}‘-[BIPHENYL-4,4’-DIYLBIS(OXY-4,1-PHENYLENE)]BIS(2,2-DIPHENYLACETAMIDE) is a complex organic compound characterized by its biphenyl core structure linked through ether bonds to phenylene groups, which are further connected to diphenylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N},{N}‘-[BIPHENYL-4,4’-DIYLBIS(OXY-4,1-PHENYLENE)]BIS(2,2-DIPHENYLACETAMIDE) typically involves a multi-step process. One common method includes the reaction of biphenyl-4,4’-diylbis(oxy)bis(4,1-phenylene) with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

{N},{N}‘-[BIPHENYL-4,4’-DIYLBIS(OXY-4,1-PHENYLENE)]BIS(2,2-DIPHENYLACETAMIDE) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

{N},{N}‘-[BIPHENYL-4,4’-DIYLBIS(OXY-4,1-PHENYLENE)]BIS(2,2-DIPHENYLACETAMIDE) has several applications in scientific research:

Mechanism of Action

The mechanism of action of {N},{N}‘-[BIPHENYL-4,4’-DIYLBIS(OXY-4,1-PHENYLENE)]BIS(2,2-DIPHENYLACETAMIDE) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl derivatives: Compounds with similar biphenyl core structures but different functional groups.

    Diphenylacetamide derivatives: Compounds with diphenylacetamide moieties but different linking groups.

Uniqueness

{N},{N}‘-[BIPHENYL-4,4’-DIYLBIS(OXY-4,1-PHENYLENE)]BIS(2,2-DIPHENYLACETAMIDE) is unique due to its specific combination of biphenyl, ether, and diphenylacetamide groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C52H40N2O4

Molecular Weight

756.9 g/mol

IUPAC Name

N-[4-[4-[4-[4-[(2,2-diphenylacetyl)amino]phenoxy]phenyl]phenoxy]phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C52H40N2O4/c55-51(49(39-13-5-1-6-14-39)40-15-7-2-8-16-40)53-43-25-33-47(34-26-43)57-45-29-21-37(22-30-45)38-23-31-46(32-24-38)58-48-35-27-44(28-36-48)54-52(56)50(41-17-9-3-10-18-41)42-19-11-4-12-20-42/h1-36,49-50H,(H,53,55)(H,54,56)

InChI Key

KMTUODUDPBUWIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)NC(=O)C(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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